2-[4-(2-methyl-2,3-dihydro-1H-indol-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione
Overview
Description
2-[4-(2-methyl-2,3-dihydro-1H-indol-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features both indole and isoindole moieties These structures are significant in medicinal chemistry due to their presence in various bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-[4-(2-methyl-2,3-dihydro-1H-indol-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione, often involves multi-step processes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . This method can be adapted to introduce various substituents on the indole ring.
Industrial Production Methods
Industrial production of such compounds typically involves optimizing the Fischer indole synthesis for large-scale operations. This includes using robust catalysts and solvents that can withstand industrial conditions while maintaining high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-methyl-2,3-dihydro-1H-indol-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the indole or isoindole rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the indole or isoindole rings .
Scientific Research Applications
2-[4-(2-methyl-2,3-dihydro-1H-indol-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-methyl-2,3-dihydro-1H-indol-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione involves its interaction with various molecular targets. The indole and isoindole moieties can bind to multiple receptors and enzymes, influencing biological pathways. For example, indole derivatives are known to interact with serotonin receptors, which can affect mood and cognition .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Lysergic acid diethylamide (LSD): A psychoactive compound with an indole nucleus.
Uniqueness
2-[4-(2-methyl-2,3-dihydro-1H-indol-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione is unique due to its combination of indole and isoindole structures, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
IUPAC Name |
2-[4-(2-methyl-2,3-dihydroindol-1-yl)-4-oxobutyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-14-13-15-7-2-5-10-18(15)23(14)19(24)11-6-12-22-20(25)16-8-3-4-9-17(16)21(22)26/h2-5,7-10,14H,6,11-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQKVHAUHRMUQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CCCN3C(=O)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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